molecular formula C24H18ClNO4 B11580368 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11580368
M. Wt: 419.9 g/mol
InChI Key: FRQQSKAWUIJXSJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide is an organic compound characterized by its unique structure, which includes a benzofuran ring, a chlorobenzoyl group, and a methylphenoxy acetamide moiety

Preparation Methods

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorobenzoyl group is then introduced via Friedel-Crafts acylation, using reagents such as aluminum chloride and 4-chlorobenzoyl chloride. Finally, the methylphenoxy acetamide moiety is attached through nucleophilic substitution reactions, often employing conditions that favor the formation of the desired amide bond.

Chemical Reactions Analysis

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols) leading to the formation of substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide can be compared with other compounds that have similar structural features, such as:

    N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-furamide: This compound shares the benzofuran and chlorobenzoyl groups but differs in the acetamide moiety.

    N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide: Similar in structure but with different substituents on the phenoxy group.

    N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide: This compound has a methoxy group instead of a methyl group on the phenoxy ring.

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C24H18ClNO4/c1-15-6-12-18(13-7-15)29-14-21(27)26-22-19-4-2-3-5-20(19)30-24(22)23(28)16-8-10-17(25)11-9-16/h2-13H,14H2,1H3,(H,26,27)

InChI Key

FRQQSKAWUIJXSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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